molecular formula C12H20O2S B15325764 2-(Propylthio)spiro[3.4]octane-2-carboxylic acid

2-(Propylthio)spiro[3.4]octane-2-carboxylic acid

Cat. No.: B15325764
M. Wt: 228.35 g/mol
InChI Key: NHDFDUFLHLEMMD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propylthio)spiro[3.4]octane-2-carboxylic acid typically involves the formation of the spirocyclic core followed by the introduction of the propylthio and carboxylic acid groups. One common synthetic route includes the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic structure. Subsequent functionalization steps introduce the propylthio and carboxylic acid groups .

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities using optimized reaction conditions and purification techniques. This ensures high yield and purity, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(Propylthio)spiro[3.4]octane-2-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(Propylthio)spiro[3.4]octane-2-carboxylic acid is a spirocyclic compound with a unique bicyclic structure formed by fusing two rings through a single carbon atom. Its molecular formula is C₁₂H₂₀O₂S, and its molecular weight is approximately 228.35 g/mol. The propylthio group attached to the spiro framework gives it distinct chemical properties and potential biological activities.

Potential Applications

This compound has potential applications in various fields:

  • Chemical Research It serves as a building block for synthesizing more complex spirocyclic compounds.
  • Biological Studies Its unique structure could be relevant to research in chemistry and biology.

Several compounds share structural similarities with this compound:

Compound NameStructure TypeNotable Activities
SpiroindoleSpirocyclicAnticancer and antimicrobial properties
SpirooxindoleSpirocyclicUsed in drug design for biological activity
Spiro[3.4]octane-2-carboxylic acidSpirocyclicBuilding block for complex synthesis
2-(Methylsulfanyl)spiro[3.4]octane-2-carboxylic acidSpirocyclicPotentially different reactivity profiles

The uniqueness of this compound lies in its specific spirocyclic structure combined with the propylthio substituent, which may impart distinct physicochemical properties and potential for diverse applications compared to other similar compounds.

Mechanism of Action

The mechanism of action of 2-(Propylthio)spiro[3.4]octane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The propylthio group can interact with thiol-containing enzymes or proteins, potentially inhibiting their activity. The carboxylic acid group can form hydrogen bonds with various biomolecules, influencing their structure and function .

Comparison with Similar Compounds

Similar Compounds

    Spiro[3.4]octane-2-carboxylic acid: Lacks the propylthio group, making it less reactive in certain chemical reactions.

    2-(Methylthio)spiro[3.4]octane-2-carboxylic acid: Contains a methylthio group instead of a propylthio group, leading to different reactivity and properties.

    2-(Ethylthio)spiro[3.4]octane-2-carboxylic acid: Contains an ethylthio group, which also affects its chemical behavior.

Uniqueness

2-(Propylthio)spiro[3.4]octane-2-carboxylic acid is unique due to the presence of the propylthio group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Biological Activity

2-(Propylthio)spiro[3.4]octane-2-carboxylic acid is a unique spirocyclic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₂₀O₂S, with a molecular weight of approximately 228.35 g/mol. Its structure features a spirocyclic arrangement, where two rings are fused through a single carbon atom, and a propylthio group that contributes to its distinctive properties .

Structural Characteristics

PropertyValue
Molecular FormulaC₁₂H₂₀O₂S
Molecular Weight228.35 g/mol
Chemical StructureSpirocyclic

Research indicates that this compound exhibits orexin type 2 receptor agonist activity . Orexins are neuropeptides involved in various physiological functions, including regulation of appetite, sleep-wake cycles, and energy homeostasis . The activation of orexin receptors has therapeutic implications for conditions such as narcolepsy and obesity.

Potential Therapeutic Applications

  • Sleep Disorders : As an orexin receptor agonist, this compound may be beneficial in treating narcolepsy and other sleep-related disorders by enhancing wakefulness and regulating sleep patterns.
  • Obesity Management : By modulating appetite and energy expenditure through orexin pathways, it could serve as a potential agent in obesity treatment.
  • Cardiac Health : The compound's activity may extend to cardiovascular applications, potentially aiding in the management of cardiac failure due to its influence on orexin signaling pathways .
  • Bone Health : There is emerging evidence suggesting that orexin receptor agonists can positively influence bone formation and may have applications in treating osteoporosis .

Case Studies and Research Findings

Several studies have highlighted the biological effects of similar compounds with spirocyclic structures:

  • Anticancer Activity : Research on spiroindole derivatives has shown promising anticancer properties, suggesting that this compound may share similar bioactivity due to structural similarities .
  • Inflammatory Response Modulation : Other spirocyclic compounds have been implicated in modulating immune responses, which could be relevant for inflammatory conditions like rheumatoid arthritis .

Properties

Molecular Formula

C12H20O2S

Molecular Weight

228.35 g/mol

IUPAC Name

2-propylsulfanylspiro[3.4]octane-2-carboxylic acid

InChI

InChI=1S/C12H20O2S/c1-2-7-15-12(10(13)14)8-11(9-12)5-3-4-6-11/h2-9H2,1H3,(H,13,14)

InChI Key

NHDFDUFLHLEMMD-UHFFFAOYSA-N

Canonical SMILES

CCCSC1(CC2(C1)CCCC2)C(=O)O

Origin of Product

United States

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